![molecular formula C8H4O4S2 B2415806 Thieno[3,2-b]thiophene-2,5-dicarboxylic acid CAS No. 18646-81-6](/img/structure/B2415806.png)

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

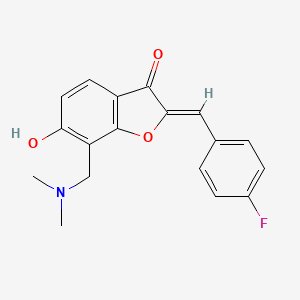

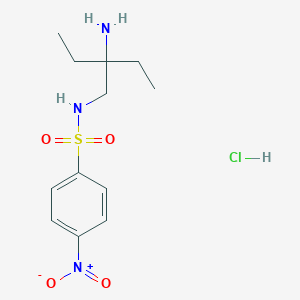

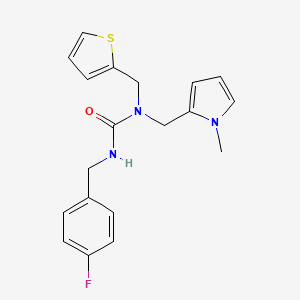

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a structurally rigid, planar bridging ligand with a linear geometry . It is a close structural analogue of 2,6-naphthalenedicarboxylic acid, one of the most often used bridging ligands in the chemistry of MOFs . It is an important building block in the preparation of fluorescent brightening agent, fungicides and anti-cancer drug .

Synthesis Analysis

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid has been generated by chlorination of adipic acid using thionyl chloride . It can also be synthesized under solvothermal conditions .Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid was determined by single crystal X-ray diffraction .Chemical Reactions Analysis

Heating the solutions of Mn(II), Cd(II) salts and thieno[3,2-b]thiophene-2,5-dicarboxylic acid in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) results in the formation of crystalline complex compounds .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid serves as a bridging ligand in the synthesis of metal-organic coordination polymers. These materials exhibit fascinating structural diversity and unique properties. Let’s explore two notable examples:

a. Sr(ttdc)(dma)₂ (Compound 1):- Framework : Exhibits a porous supramolecular framework with a 42% free volume due to π–π stacking interactions between bpy (2,2′-bipyridyl) molecules .

Dye-Sensitized Solar Cells (DSSCs)

Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde (a precursor to H₂ttdc) has been employed in the synthesis of novel metal-free organic dyes for DSSCs. These dyes enhance light absorption and electron transfer, leading to improved solar cell efficiency .

Magnesium Coordination Networks

2,5-Thiophenedicarboxylic acid (a precursor to H₂ttdc) acts as a linker in the preparation of magnesium coordination networks. These networks exhibit interesting structural motifs and may find applications in catalysis, gas storage, or ion exchange .

Future Prospects

Given the limited number of MOFs containing ttdc²⁻ anions, further research into synthesizing MOFs with bridging ttdc²⁻ ligands is crucial. Such efforts could yield new porous materials with enhanced functional properties .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

thieno[3,2-b]thiophene-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMURVZFFOUWCNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | |

CAS RN |

18646-81-6 |

Source

|

| Record name | thieno[3,2-b]thiophene-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Thieno[3,2-b]thiophene-2,5-dicarboxylic acid interesting for material science applications?

A1: Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a conjugated organic ligand capable of coordinating with metal ions, making it suitable for constructing Metal-Organic Frameworks (MOFs) [, , , ]. These structures have gained significant interest for various applications, including gas storage, catalysis, and sensing.

Q2: How does the structure of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid influence the properties of the resulting MOFs?

A2: The presence of the thiophene rings in Thieno[3,2-b]thiophene-2,5-dicarboxylic acid contributes to the electronic properties of the resulting MOFs. Research suggests that incorporating this ligand can influence the band gap of the MOF, a crucial factor for applications like photovoltaics and optoelectronics []. Additionally, the carboxylic acid groups provide sites for metal coordination, influencing the overall structure and porosity of the MOF [, , ].

Q3: Can the electronic properties of MOFs incorporating Thieno[3,2-b]thiophene-2,5-dicarboxylic acid be further tuned?

A3: Research indicates that functionalizing the Thieno[3,2-b]thiophene-2,5-dicarboxylic acid ligand, particularly with halogens, can further tune the band gap and valence band maximum of the resulting MOFs []. This fine-tuning of electronic properties allows for tailoring the material's properties for specific applications.

Q4: Are there any comparative studies on the effectiveness of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid versus other similar ligands in MOFs?

A4: While direct comparisons with Thieno[3,2-b]thiophene-2,5-dicarboxylic acid are limited in the available literature, studies have explored its isomer, thiophen-2,5-dicarboxylic acid (TPDC), in perovskite solar cell applications []. These studies suggest that the symmetrical TPDC, with its higher dipole moment, exhibits superior performance compared to the centrally symmetric Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (TTDC) in passivating defects and enhancing charge transport []. Further research comparing these ligands in various MOF systems would provide valuable insights.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)

![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)

![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)

![2-[[1-[2-(4-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2415745.png)